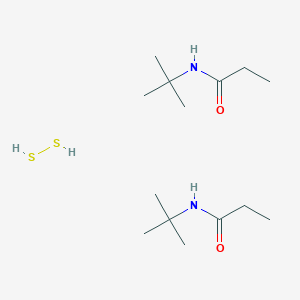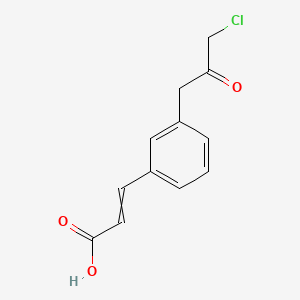![molecular formula C26H29ClN6 B14068088 1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride](/img/structure/B14068088.png)
1H-Imidazole, 5,5'-[1,1'-biphenyl]-4,4'-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride is a complex organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an imidazole ring, a biphenyl structure, and pyrrolidine moieties. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.
準備方法
The synthesis of 1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride involves multiple steps, including the formation of the imidazole ring, the biphenyl linkage, and the incorporation of pyrrolidine groups. The synthetic route typically starts with the preparation of the imidazole ring through cyclization reactions involving suitable precursors. The biphenyl structure is then introduced via coupling reactions, and finally, the pyrrolidine moieties are added through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
化学反応の分析
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids/bases, leading to the breakdown of the compound into smaller fragments.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce imidazole derivatives with reduced functional groups.
科学的研究の応用
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a pharmacological tool in biochemical assays.
Industry: It is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
作用機序
The mechanism of action of 1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The biphenyl structure provides rigidity and stability to the molecule, enhancing its binding affinity to target proteins. The pyrrolidine moieties contribute to the compound’s overall hydrophobicity and influence its cellular uptake and distribution. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.
類似化合物との比較
1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride can be compared with other similar compounds, such as:
1H-Imidazole derivatives: These compounds share the imidazole ring structure but may differ in their substituents and overall molecular architecture.
Biphenyl compounds: These compounds contain the biphenyl structure but may lack the imidazole and pyrrolidine moieties.
Pyrrolidine derivatives: These compounds feature the pyrrolidine ring but may have different substituents and linkages.
The uniqueness of 1H-Imidazole, 5,5’-[1,1’-biphenyl]-4,4’-diylbis[2-(2S)-2-pyrrolidinyl-, hydrochloride lies in its combination of these three structural elements, which confer distinct chemical and biological properties.
特性
分子式 |
C26H29ClN6 |
|---|---|
分子量 |
461.0 g/mol |
IUPAC名 |
2-pyrrolidin-2-yl-5-[4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)phenyl]phenyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C26H28N6.ClH/c1-3-21(27-13-1)25-29-15-23(31-25)19-9-5-17(6-10-19)18-7-11-20(12-8-18)24-16-30-26(32-24)22-4-2-14-28-22;/h5-12,15-16,21-22,27-28H,1-4,13-14H2,(H,29,31)(H,30,32);1H |
InChIキー |
YYYCGZIHLFZWDZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)












![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
